Bienvenue dans la boutique en ligne BenchChem!

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Enantioselective synthesis β₂-adrenoceptor agonist Formoterol chirality

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS 201677-59-0, C₁₆H₁₆BrNO₃, MW 350.21) is a chiral formamide derivative that serves as the penultimate key intermediate in the industrial asymmetric synthesis of (R,R)-formoterol (arformoterol), a long-acting β₂-adrenoceptor agonist used in asthma and COPD therapy. The compound incorporates a stereodefined (R)-bromohydrin moiety, a benzyl-protected phenol, and a formamide group that functions simultaneously as an aniline protecting group and as the direct precursor to the formamide pharmacophore in the final drug substance.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
Cat. No. B7979557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
Molecular FormulaC16H16BrNO3
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
InChIInChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)
InChIKeyHKSUZIIGCSOMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS 201677-59-0) for Formoterol Intermediate Sourcing: Chiral Purity and Route-Specific Advantages


(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS 201677-59-0, C₁₆H₁₆BrNO₃, MW 350.21) is a chiral formamide derivative that serves as the penultimate key intermediate in the industrial asymmetric synthesis of (R,R)-formoterol (arformoterol), a long-acting β₂-adrenoceptor agonist used in asthma and COPD therapy [1][2]. The compound incorporates a stereodefined (R)-bromohydrin moiety, a benzyl-protected phenol, and a formamide group that functions simultaneously as an aniline protecting group and as the direct precursor to the formamide pharmacophore in the final drug substance [3]. It is also cataloged as Formoterol Impurity 28/30 and supplied as a certified reference standard for ANDA regulatory submissions and quality control applications [4].

Why (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide Cannot Be Replaced by Generic Formoterol Intermediates


The (R)-configuration at the benzylic carbinol center of this bromohydrin-formamide is not a dispensable attribute—it is the stereochemical origin of the entire (R,R)-formoterol scaffold. Substituting the (R)-bromohydrin with its (S)-enantiomer, or with the racemic mixture, irreversibly channels the synthesis toward (S,S)-formoterol, which exhibits approximately 1000-fold lower β₂-adrenoceptor binding affinity (Kd 3100 nM) compared to the therapeutically active (R,R)-enantiomer (Kd 2.9 nM) [1][2]. Moreover, the formamide group in this compound is not interchangeable with a free aniline or alternative protecting group, because it serves the dual purpose of stabilizing the air-sensitive aniline intermediate during downstream epoxide formation and directly providing the N-formyl pharmacophore of formoterol without requiring a separate formylation step [3]. Generic substitution with earlier or later intermediates in the synthetic sequence (e.g., the nitro precursor or the free aniline) introduces additional synthetic steps, compromises chemoselectivity, and forfeits the validated kilogram-scale process robustness demonstrated for this specific compound [4].

Quantitative Differentiation Evidence: (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide vs. Closest Analogs and Alternative Routes


Chiral Carbinol Configuration Dictates β₂-Adrenoceptor Pharmacological Outcome: (R)- vs. (S)-Bromohydrin Intermediate

The (R)-configuration at the benzylic carbinol of this bromohydrin intermediate directly maps onto the (R)-configuration of the final (R,R)-formoterol. When the (S)-bromohydrin enantiomer (or racemate) is employed, the synthesis yields (S,S)-formoterol, which has a β₂-adrenoceptor binding affinity Kd of 3100 nM versus 2.9 nM for (R,R)-formoterol—an approximately 1000-fold difference in receptor engagement [1][2]. The enantiomeric ratio (er) of the bromohydrin obtained via oxazaborolidine-catalyzed asymmetric reduction of ketone 3 using DEANB is 95:5 (R:S), equivalent to 90% ee, as determined by chiral HPLC (Chiracel OJ, 70:30 hexane:IPA) on the crude reaction mixture [3]. This er is retained through the formamide formation step, and subsequent crystallizations of downstream intermediates further enrich enantiomeric purity of the final (R,R)-formoterol to ee, de >99.5% [4].

Enantioselective synthesis β₂-adrenoceptor agonist Formoterol chirality Stereochemical purity

Chemoselective Nitro Reduction Selectivity: DMS-Poisoned Pt/C vs. Unpoisoned Catalyst Systems in Formamide Intermediate Production

The production of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide from its nitroarene precursor requires selective hydrogenation of the nitro group in the presence of three competing labile functionalities: a benzyl ether, a benzylic hydroxyl, and a primary alkyl bromide. Without catalyst poisoning, the chemoselectivity (ratio of desired aniline 3 to debenzylated byproduct 5, 3:5) is only 4:1 using either PtO₂ or 10% Pt/C, and drops to 1:4 with Pd/C (i.e., debenzylation predominates) [1]. With the addition of 0.25 mol% dimethyl sulfide (DMS) as a catalyst poison to 10% Pt/C, the chemoselectivity rises to >200:1, with complete conversion within 5 hours [2]. At 1.0 mol% DMS, a 64:1 ratio is achieved in 6 hours; with 100 mol% DMS, selectivity exceeds 500:1 (though at the expense of rate) [2]. The optimized conditions (0.25 mol% DMS, 1.8 mol% Pt/C, 50 psig H₂, THF, room temperature) were demonstrated on multi-kilogram scale [3].

Chemoselective hydrogenation Nitroarene reduction Catalyst poisoning Process chemistry

Overall Process Yield: Asymmetric Catalytic Route via Formamide Intermediate vs. Classical Resolution Route

The convergent asymmetric synthesis of (R,R)-formoterol fumarate proceeding through this formamide intermediate (compound VI/4) achieves an overall yield of 44% in a chromatography-free process on multi-kilogram scale [1][2]. In contrast, the earliest published resolution-based route—resolving diastereomerically pure racemic formoterol using tartaric acid—yielded only approximately 5% of the desired enantiomer [3]. A more recent industrial resolution process (2025) achieves >99.90% chiral pure arformoterol with 74% overall yield, but this resolves the final racemic formoterol rather than building chirality in from the intermediate stage, and still requires the prior synthesis of racemic formoterol [4]. The asymmetric route via this compound establishes both chiral centers at the intermediate stage (via oxazaborolidine-catalyzed reduction and chiral amine resolution), enabling crystallizations of intermediates to upgrade enantiopurity throughout the sequence [1].

Process yield comparison Asymmetric synthesis Chiral resolution Industrial scale-up

Dual Functionality: Synthetic Intermediate and Certified Impurity Reference Standard with Validated Analytical Characterization

This compound uniquely occupies two distinct procurement categories: (1) a key synthetic intermediate for (R,R)-formoterol manufacture, and (2) Formoterol Impurity 28/30, a certified reference standard used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in ANDA submissions [1]. Commercial suppliers provide the compound at >98% purity (HPLC) with full characterization packages including ¹H-NMR, ¹³C-NMR, MS, IR, and HPLC chromatograms, with optional traceability against USP or EP pharmacopeial standards . The nitro precursor (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6), by comparison, is typically supplied at 95–98% purity and is not cataloged as a regulatory impurity reference standard, limiting its direct utility in quality control workflows . The formamide compound's melting point (130–131 °C) and predicted physicochemical parameters (density 1.489 g/cm³, pKa 12.84 ± 0.20) provide additional identity confirmation benchmarks not available for the more reactive free aniline intermediate .

Reference standard Formoterol impurity ANDA submission Quality control

Formamide Protecting Group Strategy: Integrated Pharmacophore Installation vs. Sequential Protection-Deprotection Routes

The formamide moiety in this compound serves a dual synthetic function that is absent in both the upstream nitro intermediate (CAS 188690-82-6) and the downstream free aniline intermediate (CAS 333796-54-6): it simultaneously protects the aniline nitrogen from oxidation during the epoxide formation and amine coupling steps, and it is the direct precursor to the N-formyl group of the final formoterol pharmacophore [1]. In the Sepracor process, the formamide is installed immediately after nitro reduction via a one-pot formylation with formic acid/acetic anhydride, eliminating the need to isolate the air-sensitive free aniline [2]. Alternative routes that isolate the free aniline intermediate require an additional formylation step later in the synthesis and face competing N-alkylation during epoxide ring-opening [3]. The formamide group also facilitates intermediate purification by crystallization: the formamide intermediate can be crystallized to upgrade enantiomeric purity, whereas the corresponding free aniline is an oil that cannot be purified by crystallization under comparable conditions [1][4].

Protecting group strategy Formamide pharmacophore Aniline stability Process efficiency

Validated Application Scenarios for (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide Based on Quantitative Evidence


Kilogram-Scale (R,R)-Formoterol API Manufacturing via the Sepracor Asymmetric Catalytic Route

This compound is the irreplaceable penultimate intermediate in the only published kilogram-scale, chromatography-free process for (R,R)-formoterol that delivers >99.5% ee and de with 44% overall yield [1][2]. The process has been validated at pilot-plant scale using DEANB as the borane source for the enantioselective ketone reduction (producing the bromohydrin with 95:5 er) and DMS-poisoned Pt/C for the chemoselective nitro reduction (achieving >200:1 selectivity) [3][4]. Organizations scaling up (R,R)-formoterol production should source this specific (R)-formamide intermediate rather than attempting to replicate the multi-step sequence from earlier precursors, as the chemoselectivity and enantioselectivity challenges of the reduction steps have been solved and validated specifically for this intermediate [4].

ANDA Regulatory Filing: Formoterol Impurity Profiling and Method Validation

As Formoterol Impurity 28/30 (CAS 201677-59-0), this compound is a pharmacopeially relevant reference standard for impurity profiling in ANDA submissions for generic formoterol products [1]. The compound is supplied with full characterization data compliant with regulatory guidelines (ISO 17034, ISO/IEC 17025), including HPLC purity >98% and comprehensive spectroscopic certification (¹H-NMR, ¹³C-NMR, MS, IR) [2][3]. Unlike the nitro precursor (CAS 188690-82-6) or the free aniline analog, this impurity standard corresponds to a process-specific intermediate that may persist as a carryover impurity if debenzylation or formamide hydrolysis is incomplete, making it directly relevant to both synthetic process control and finished product release testing [4].

Chiral Purity Verification of Formoterol Intermediates via Chiral HPLC Method Development

The well-characterized enantiomeric ratio of this (R)-bromohydrin-formamide (95:5 R:S when produced via the oxazaborolidine/DEANB protocol) provides a validated benchmark for chiral HPLC method development [1]. Analytical laboratories can use the compound as a system suitability standard for Chiracel OJ columns (70:30 hexane:IPA, 1.0 mL/min) to verify column performance and method reproducibility when quantifying enantiomeric purity of formoterol intermediates [1]. The 90% ee baseline allows clear resolution between the (R)- and (S)-enantiomers, with the 95:5 ratio serving as a known reference point for peak identification and integration [1].

Comparative Route Scouting: Asymmetric Synthesis vs. Chiral Resolution Economics

Procurement of this compound enables a direct economic comparison between the asymmetric catalytic route (44% overall yield from bromoketone) and the classical resolution route (5% historical, or 74% modern from racemic formoterol) for organizations evaluating manufacturing strategy [1][2]. The formamide intermediate's cost per kilogram, when factored against the demonstrated 44% overall yield and the avoidance of chromatographic purification, provides a benchmark against which the raw material and processing costs of the resolution route (which requires synthesis of racemic formoterol first, then resolution with >99.90% chiral purity) can be evaluated [2]. This compound is the single most informative procurement item for route-scouting teams because its availability and price directly determine the viability of the asymmetric synthesis approach [1].

Quote Request

Request a Quote for (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.